molecular formula C10H12N2O B14715811 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- CAS No. 22796-63-0

4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl-

Cat. No.: B14715811
CAS No.: 22796-63-0
M. Wt: 176.21 g/mol
InChI Key: RXAVXDBLOBNIFT-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the imine group and the dimethyl substitution at the 4-position adds to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method includes the reaction of o-aminobenzyl alcohol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is unique due to the presence of the imine group and the specific dimethyl substitution at the 4-position.

Properties

CAS No.

22796-63-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,4-dimethyl-3,1-benzoxazin-2-amine

InChI

InChI=1S/C10H12N2O/c1-10(2)7-5-3-4-6-8(7)12-9(11)13-10/h3-6H,1-2H3,(H2,11,12)

InChI Key

RXAVXDBLOBNIFT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C(O1)N)C

Origin of Product

United States

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